REACTION_CXSMILES
|
[F:1][C:2]1([C:5](=O)[CH3:6])[CH2:4][CH2:3]1.ClC1(C2C=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:14]([CH3:22])[N:13]=2)CC1>>[F:1][C:2]1([C:5]2[CH:6]=[C:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:14]([CH3:22])[N:13]=2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CC1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(CC1)C1=NN(C(=C1)C(=O)OCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC1)C1=NN(C(=C1)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |